3-Amino-3-(4-bromothiophen-3-yl)propanamide
CAS No.:
Cat. No.: VC17864334
Molecular Formula: C7H9BrN2OS
Molecular Weight: 249.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H9BrN2OS |
---|---|
Molecular Weight | 249.13 g/mol |
IUPAC Name | 3-amino-3-(4-bromothiophen-3-yl)propanamide |
Standard InChI | InChI=1S/C7H9BrN2OS/c8-5-3-12-2-4(5)6(9)1-7(10)11/h2-3,6H,1,9H2,(H2,10,11) |
Standard InChI Key | SNGWIPALYCLVKI-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=CS1)Br)C(CC(=O)N)N |
Introduction
3-Amino-3-(4-bromothiophen-3-yl)propanamide is an organic compound featuring a brominated thiophene moiety attached to a propanamide structure. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The molecular formula of this compound is C₇H₉BrN₂OS, and it has a molecular weight of approximately 249.13 g/mol .
Potential Applications
3-Amino-3-(4-bromothiophen-3-yl)propanamide has potential applications in medicinal chemistry, particularly in drug discovery and development. Its unique structure suggests niche applications, possibly as an inhibitor in signaling cascades or interacting with enzymes involved in metabolic pathways.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets. While detailed mechanisms are not extensively documented, compounds with similar structures can interact with enzymes or act as inhibitors in signaling pathways. Further research is needed to elucidate specific molecular targets and mechanisms of action.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-Amino-3-(4-bromothiophen-3-yl)propanamide, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(S)-3-Amino-3-(4-bromophenyl)propanoic acid | Amino acid derivative | Involved in neurotransmission pathways |
3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide | Contains dibromo substituents | Enhanced reactivity due to multiple halogens |
(S)-N-(4-bromophenyl)propanamide | Lacks amino functionality | Used as an intermediate in synthesis |
These compounds illustrate variations in substitution patterns and functional groups that influence their chemical behavior and biological activity.
Stereoisomers
The compound exists in stereoisomeric forms, such as (3R)- and (3S)-3-Amino-3-(4-bromothiophen-3-yl)propanamide. These isomers may exhibit different biological activities and reactivities due to their distinct spatial arrangements .
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